molecular formula C9H7IN2O B1312628 4-Iodo-1-acetyl-7-azaindole CAS No. 443729-67-7

4-Iodo-1-acetyl-7-azaindole

Cat. No. B1312628
M. Wt: 286.07 g/mol
InChI Key: SDDUGTXURCFAKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azaindoles, including 4-Iodo-1-acetyl-7-azaindole, has been a topic of interest in recent years. Researchers have designed and implemented novel synthetic methods for azaindole core units . These strategies have led to the production of diversely substituted azaindoles, including bioactive natural products, key intermediates, and drug candidates .


Molecular Structure Analysis

The molecular structure of 4-Iodo-1-acetyl-7-azaindole is based on the azaindole chemical scaffold, which is represented in many biologically active natural products and synthetic derivatives . This scaffold has yielded several therapeutic agents for a variety of diseases .


Chemical Reactions Analysis

The azaindole chemical scaffold, which forms the basis of 4-Iodo-1-acetyl-7-azaindole, has been the subject of numerous investigations into its chemical reactions . Researchers have developed novel synthetic strategies for azaindoles, highlighting their attractive reaction mechanisms, advantages, and limitations .

Scientific Research Applications

Luminescence and Reactivity

7-Azaindole derivatives, including structures related to 4-Iodo-1-acetyl-7-azaindole, have been studied for their luminescent properties and reactivity. These compounds exhibit excellent blue emission, making them candidates for organic light-emitting diodes (OLEDs). Their rich coordination chemistry with both main group elements and transition metals opens avenues for applications in materials science and chemical bond activation, especially in reactions toward C-H and C-X bonds (Zhao & Wang, 2010).

Synthesis and Chemical Reactivity

The synthesis of 2-alkynyl-7-azaindole derivatives demonstrates the reactivity of halogenated azaindoles with terminal alkynes, yielding compounds that can further undergo functionalization. This provides a new, mild, and selective process for preparing complex azaindole structures via C-C bond-forming reactions, highlighting the synthetic versatility of halogenated azaindoles like 4-Iodo-1-acetyl-7-azaindole (Layek et al., 2009).

Biological Activity and Antioxidant Properties

Recent studies have explored the antioxidant activity and α-glucosidase inhibition properties of 7-azaindole derivatives. The synthesis of 7-azaindole-based carbohydrazides and 1,3,4-oxadiazoles, followed by the evaluation of their biological activities, demonstrates potential therapeutic applications. These compounds have shown significant inhibitory potential against α-glucosidase, suggesting their utility in managing conditions like diabetes (İzgi et al., 2022).

Antimycobacterial Agents

The optimization of 1,4-azaindoles has led to compounds with significant antimycobacterial potency. Through structural modifications, researchers have developed metabolically stable compounds demonstrating efficacy in animal models of tuberculosis. This highlights the potential of azaindole derivatives in the development of new treatments for tuberculosis (Shirude et al., 2014).

Safety And Hazards

While specific safety data for 4-Iodo-1-acetyl-7-azaindole is not available, it’s important to handle all chemical compounds with care. General safety measures include avoiding ingestion, inhalation, and contact with skin and eyes .

Future Directions

The azaindole scaffold, which is a key component of 4-Iodo-1-acetyl-7-azaindole, continues to attract interest in the field of drug discovery . Future research will likely focus on developing novel and facile methodologies for the azaindole derivatives of biological interest . The huge potential of 7-azaindole as a hinge-binding motif has encouraged many researchers to employ it as a kinase privileged fragment .

properties

IUPAC Name

1-(4-iodopyrrolo[2,3-b]pyridin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O/c1-6(13)12-5-3-7-8(10)2-4-11-9(7)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDUGTXURCFAKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC2=C(C=CN=C21)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460628
Record name 1-(4-Iodo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-1-acetyl-7-azaindole

CAS RN

443729-67-7
Record name 1-(4-Iodo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodo-1-acetyl-7-azaindole
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Synthesis routes and methods I

Procedure details

A solution of meta-chlorobenzoic acid (14 g, 54 mmol) in ethyl acetate (30 mL) was dropwise added to a solution of 1H-pyrrolo[2,3-b]pyridine (5.3 g, 45 mmol) in ethyl acetate (45 mL) over 1 hr with stirring at 0° C. After completion of the dropping, the mixture was stirred at room temperature for 3 hr, followed by leaving to stand at 0° C. The resulting crystals were collected by filtration, washed with ethyl acetate, and then dried under reduced pressure. The crystals were dissolved in water (30 mL), and then 30% K2CO3 was added until the pH of the solution reached 10. The solution was left to stand at room temperature for 1 hr and then at 0° C. for 1 hr. The resulting precipitate was collected by filtration and was washed with ether to yield 3.5 g (58%) of N-oxide. The N-oxide (3.0 g, 22 mmol) was dissolved in DMF (16 mL). The resulting solution was heated at 50° C., and a solution of methanesulfonyl chloride (4.7 mL, 60 mmol) in DMF (6.4 mL) was dropwise added to the solution at 70° C. This reaction solution was stirred at 75° C. for 2 hr. The reaction solution was added to ice and was neutralized with 10 N NaOH at 0° C., followed by stirring at room temperature for 1 hr. The resulting precipitate was collected by filtration, washed with water, and dried at 60° C. under reduced pressure to yield 2.7 g (80%) of the target 4-chloro-1H-pyrrolo[2,3-b]pyridine. 4-Chloro-1H-pyrrolo[2,3-b]pyridine (2.7 g, 18 mmol) and NaI (13 g, 88 mmol) were dissolved in acetonitrile (28 mL), and CH3COCl (3.5 mL, 50 mmol) was added thereto with stirring at room temperature. The reaction solution was heated at 85° C. for 12 hr and then cooled to room temperature, and 10% Na2CO3 (28 mL) and 10% NaHSO3 (28 mL) were added thereto, followed by stirring at room temperature for 15 min. Ethyl acetate was added thereto for separation, and the organic layer was washed with saturated brine. The organic layer was dried over anhydrous sodium sulfate, concentrated, and purified with a silica gel column to yield 4-iodo-1-N-acetyl-pyrrolo[2,3-b]pyridine (2.0 g) and 4-iodo-1H-pyrrolo[2,3-b]pyridine (2.3 g). 4-Iodo-1-N-acetyl-pyrrolo[2,3-b]pyridine (2.0 g, 7.0 mmol) was dissolved in ethanol (70 mL) and refluxed in methanol containing 28% sodium methoxide (1.4 mL, 7.0 mmol) for 1 hr. The reaction solution was concentrated and separated between ethyl acetate and an aqueous saturated ammonium chloride solution. The organic layer was washed with an aqueous saturated ammonium chloride solution, dried over anhydrous sodium sulfate, concentrated, and then combined with 4-iodo-1H-pyrrolo[2,3-b]pyridine (2.3 g) obtained above. The mixture was recrystallized from ethanol to yield 4-iodo-1H-pyrrolo[2,3-b]pyridine (4.0 g, 92%). 4-Iodo-1H-pyrrolo[2,3-b]pyridine: 1H NMR (500 MHz, DMSO-d6) δ 12.01 (s, 1H), 7.89 (d, 1H, J=5.0 Hz), 7.59 (t, 1H, J=3.1 Hz), 7.51 (d, 1H, J=5.0 Hz), 6.27 (d, 1H, J=3.4 Hz).
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
reactant
Reaction Step Three
Quantity
28 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a suspension of 4-chloro-1H-pyrrolo[2,3-b]pyridine (3.80 g, step B) and NaI (19.15 g) in CH3CN (40 mL) was added acetyl chloride (5.0 mL) slowly. The mixture was heated to reflux for overnight. After cooled to RT, 40 mL of 10% Na2CO3 and 40 mL of 10% NaHSO3 were added. After stirring for 15 min, the mixture was extracted with EtOAc 4 times. The combined organic phases were washed with brine, dried over MgSO4 and concentrated to give a brown residue as the crude compound, which was purified by chromatography through silica gel (220 g, 5 to 15% EtOAc/hexanes to afford 1-(4-iodo-pyrrolo[2,3-b]pyridin-1-yl)-ethanone as white solid.
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
19.15 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Compound 2 (2.7 g, 18 mmol) and NaI (13 g, 88 mmol) were dissolved in acetonitrile (28 ml). To this solution, CH3COCl (3.5 ml, 50 mmol) was added while stirring at room temperature. The reaction mixture was heated at 85° C. for 12 hours. After the reaction mixture was cooled to room temperature, 10% aqueous Na2CO3 (28 ml) and 10% aqueous NaHSO3 (28 ml) were added sequentially and stirred at room temperature for 15 minutes. The reaction mixture was washed with ethyl acetate, and the organic layer was further washed with saturated aqueous sodium chloride. After drying over anhydrous sodium sulfate, the organic layer was concentrated and purified on a silica gel column to give 4-iodo-1-N-acetyl-pyrrolo[2,3-b]pyridine (2.0 g) and 4-iodo-1H-pyrrolo[2,3-b]pyridine (Compound 3) (2.3 g). 4-Iodo-1-N-acetyl-pyrrolo[2,3-b]pyridine (2.0 g, 7.0 mmol) was dissolved in ethanol (70 ml) and, after addition of 28% sodium methoxide in methanol (1.4 ml, 7.0 mmol), was then heated under reflux for 1 hour. The reaction mixture was concentrated and then partitioned between ethyl acetate and saturated aqueous ammonium chloride, and the organic layer was washed with saturated aqueous ammonium chloride. After drying over anhydrous sodium sulfate, the organic layer was concentrated and combined with Compound 3 (2.3 g) which had been previously obtained, followed by recrystallization from ethanol to give Compound 3 (4.0 g, 92%).
Name
Compound 2
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
reactant
Reaction Step Three
Quantity
28 mL
Type
reactant
Reaction Step Three

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